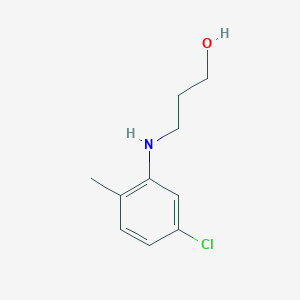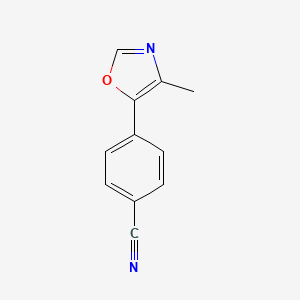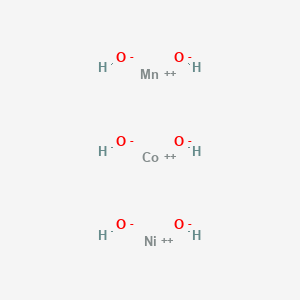
Nickel-cobalt-manganese hydroxide
概要
説明
Nickel-cobalt-manganese hydroxide is a ternary transition-metal hydroxide. It’s commonly used in lithium-ion batteries for mobile devices and electric vehicles, acting as the positively charged cathode . It’s also used as an electrode material for supercapacitors .
Synthesis Analysis
The synthesis of this compound involves a simple, low-cost co-precipitation method . Different nickel and cobalt layered hydroxide phases can be generated from metal (II) nitrate hexahydrate starting materials .Molecular Structure Analysis
This compound materials have layered structures similar to the individual metal oxide compound lithium cobalt oxide (LiCoO2) . The general lithium content typically remains around 1:1 with the total transition metal content .Chemical Reactions Analysis
The electrochemical properties of this compound have been studied extensively. For example, it has been found to have promising electrochemical activity toward the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) in a 1 M KOH electrolyte .Physical and Chemical Properties Analysis
This compound exhibits unique physical and chemical properties. For instance, it has a large specific surface area and reduced charge transfer resistance . It also shows high specific capacity and excellent rate capability .作用機序
Safety and Hazards
将来の方向性
There is ongoing research into improving the properties of Nickel-cobalt-manganese hydroxide for various applications. For instance, studies are investigating the effect of incorporating graphene foam into the matrix of this hydroxide for optimal electrochemical performances as electrodes for supercapacitors . Another promising direction is the use of this hydroxide as a self-standing bifunctional electrode for overall water electrolysis .
特性
CAS番号 |
189139-63-7 |
|---|---|
分子式 |
CoH6MnNiO6 |
分子量 |
274.61 g/mol |
IUPAC名 |
cobalt(2+);manganese(2+);nickel(2+);hexahydroxide |
InChI |
InChI=1S/Co.Mn.Ni.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6 |
InChIキー |
SEVNKUSLDMZOTL-UHFFFAOYSA-H |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mn+2].[Co+2].[Ni+2] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{6-[(1E)-N-(2-tert-Butylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8455753.png)
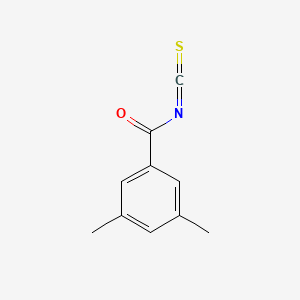


![1h-Isoindole-4-carboxylic acid,2,3-dihydro-6-[(methylsulfonyl)amino]-1-oxo-2-(1-propylbutyl)-,methyl ester](/img/structure/B8455778.png)
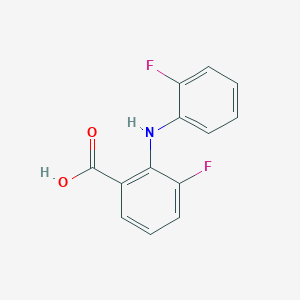
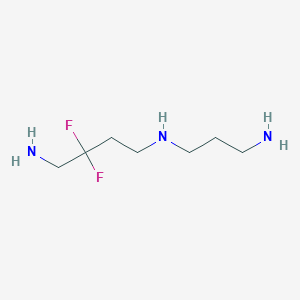
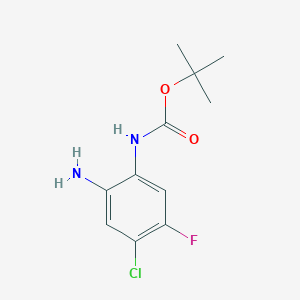
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B8455801.png)
